molecular formula C15H11F2N5OS B5969790 N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No.: B5969790
M. Wt: 347.3 g/mol
InChI Key: IKZVROSKPXNLBP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as FTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FTA belongs to the family of thioacetamide derivatives, which have been found to possess anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been found to enhance the activity of GABA receptors, leading to a reduction in neuronal excitability and subsequent analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, which are attributed to its ability to enhance the activity of GABA receptors. This compound has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide is its low toxicity profile, which makes it a safer alternative to other drugs with similar therapeutic properties. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several potential future directions for research on N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of this compound as a potential treatment for other neurological disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide involves the reaction of 4-fluoroaniline with thioacetic acid, followed by the reaction of the resulting product with 2-fluorobenzoyl chloride and sodium azide. The final product is obtained by the reduction of the azide group with palladium on carbon in the presence of hydrogen gas. This method has been optimized to improve the yield and purity of this compound.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, inflammation, and epilepsy. This compound has also been investigated for its potential use as a diagnostic tool in cancer imaging, due to its ability to selectively bind to cancer cells.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5OS/c16-10-5-7-11(8-6-10)18-14(23)9-24-15-19-20-21-22(15)13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZVROSKPXNLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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